molecular formula C16H22N2O9 B12354435 Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo-

Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo-

Cat. No.: B12354435
M. Wt: 386.35 g/mol
InChI Key: SYBDIVKHFDAAJV-IIGCVACPSA-N
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Description

The compound "Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo-" is a structurally complex benzenebutanoic acid derivative. Its core structure consists of a benzene ring attached to a four-carbon chain terminating in a carboxylic acid (butanoic acid). Key substituents include:

  • Alpha-diamino group: Two amino groups at the alpha position (adjacent to the carboxylic acid).
  • Beta-D-glucopyranosyloxy moiety: A glycosidic linkage at the second carbon, introducing a hydrophilic sugar group.
  • Gamma-oxo group: A ketone at the third carbon from the carboxylic acid.

Properties

Molecular Formula

C16H22N2O9

Molecular Weight

386.35 g/mol

IUPAC Name

2-amino-4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid

InChI

InChI=1S/C16H22N2O9/c17-7(15(24)25)4-8(20)6-2-1-3-9(11(6)18)26-16-14(23)13(22)12(21)10(5-19)27-16/h1-3,7,10,12-14,16,19,21-23H,4-5,17-18H2,(H,24,25)/t7?,10-,12-,13+,14-,16-/m1/s1

InChI Key

SYBDIVKHFDAAJV-IIGCVACPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CC(C(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CC(C(=O)O)N

Origin of Product

United States

Biological Activity

Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H22N2O9, and it has a molecular weight of approximately 386.35 g/mol. The compound features a benzene ring linked to a butanoic acid chain, along with amino and glucopyranosyl functional groups, which suggest various biological activities.

PropertyValue
Molecular FormulaC16H22N2O9
Molecular Weight386.35 g/mol
IUPAC Name2-amino-4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid
CAS Number23224-46-6

Biological Activity

Research indicates that benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage due to various neurotoxic agents.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation in cellular models.
  • Antimicrobial Activity : There is evidence of its effectiveness against certain bacterial strains.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound might modulate receptors associated with neurotransmission and immune responses.

Case Studies and Research Findings

  • Antioxidant Study : In vitro studies demonstrated that benzenebutanoic acid derivatives significantly reduced reactive oxygen species (ROS) levels in cultured cells.
  • Neuroprotection : A study involving neuronal cell lines showed that treatment with the compound led to a decrease in apoptosis markers when exposed to neurotoxic substances.
  • Anti-inflammatory Response : Research indicated that the compound effectively downregulated pro-inflammatory cytokines in macrophage models.

Comparative Analysis with Related Compounds

The unique structure of benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- allows for enhanced solubility and potential interactions compared to similar compounds:

Compound NameStructural FeaturesUnique Characteristics
KynurenineContains an indole structureInvolved in tryptophan metabolism
Anthranilic AcidContains an amino group and carboxylic acidKnown for its role in the synthesis of tryptophan
5-Hydroxyindoleacetic AcidIndole derivative with hydroxyl and carboxyl groupsMetabolite of serotonin; involved in neurotransmission
4-Aminobenzoic AcidPara-amino group on a benzene ringUsed as a dye and in pharmaceuticals

The combination of glucopyranosyl and amino functional groups in benzenebutanoic acid enhances its solubility and biological interactions compared to the other compounds listed.

Comparison with Similar Compounds

Sodium Phenylbutyrate (4-Phenylbutanoic Acid Sodium Salt)

Structure: A simpler benzenebutanoic acid derivative with a phenyl group at the fourth carbon and a sodium salt at the carboxylic acid. Key Properties:

  • Molecular Formula : C₁₀H₁₁NaO₂
  • Molecular Weight : 186.18 g/mol
  • Solubility : High water solubility due to the ionic sodium group.
  • Applications : Clinically used to treat urea cycle disorders by promoting ammonia excretion .

Comparison :

  • The target compound’s glucosyl and diamino groups likely enhance hydrophilicity compared to sodium phenylbutyrate. However, the sodium salt in phenylbutyrate ensures rapid systemic absorption, whereas the glucosyl group may influence tissue-specific targeting or metabolic stability.
  • The gamma-oxo group in the target compound could alter its reactivity or binding affinity compared to phenylbutyrate’s unmodified carbon chain.

Benzenebutanoic Acid, 4,5-Diethoxy-2-methyl-γ-oxo- (CAS 41826-96-4)

Structure : Features a benzene ring with 4,5-diethoxy and 2-methyl substituents, along with a gamma-oxo group.
Key Properties :

  • Molecular Formula : C₁₅H₂₀O₅
  • Molecular Weight : 280.32 g/mol
  • Physicochemical Data :
    • Density: 1.139 g/cm³
    • Melting Point: 116–117°C
    • pKa: 4.52 (predicted) .

Comparison :

  • Substituent Effects: The diethoxy and methyl groups in this analog increase lipophilicity compared to the target compound’s polar glucosyl and amino groups. This would reduce aqueous solubility but improve membrane permeability.
  • Acidity: The pKa of 4.52 suggests moderate acidity, similar to typical carboxylic acids. The target compound’s diamino groups may raise its pKa, altering ionization under physiological conditions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Physicochemical Traits Known Applications
Target Compound* Not Available Not Available Glucosyloxy, diamino, gamma-oxo High hydrophilicity (predicted) Hypothesized drug delivery
Sodium Phenylbutyrate C₁₀H₁₁NaO₂ 186.18 Phenyl, sodium salt Water-soluble Urea cycle disorders
4,5-Diethoxy-2-methyl-γ-oxo- C₁₅H₂₀O₅ 280.32 Diethoxy, methyl, gamma-oxo Lipophilic (density: 1.139 g/cm³) Research chemical

*Note: Specific data for the target compound is absent in the provided evidence; predictions are based on structural features.

Research Implications and Limitations

  • Structural Insights : The glucosyl moiety in the target compound may confer glycosidase-targeting properties, unlike the metabolically inert sodium phenylbutyrate.
  • Data Gaps: No experimental data on the target compound’s synthesis, stability, or bioactivity is available in the provided sources.
  • Synthetic Challenges: The complex substituents (e.g., glucosyl, diamino) likely pose synthesis hurdles compared to simpler analogs like sodium phenylbutyrate.

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